Methyl 4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate
Description
Methyl 4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate is a synthetic compound featuring a bipiperidine core substituted with a 2-fluorophenoxy group and a methyl benzoate ester.
Properties
IUPAC Name |
methyl 4-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O4/c1-31-25(30)19-8-6-18(7-9-19)24(29)28-14-10-20(11-15-28)27-16-12-21(13-17-27)32-23-5-3-2-4-22(23)26/h2-9,20-21H,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBQEQDGYOVQDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the esterification of 4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Pharmacological Applications
1.1. Chemokine Receptor Modulation
One of the primary applications of this compound is its role as a modulator of chemokine receptors. Chemokine receptors are crucial in mediating immune responses and inflammation. Studies have indicated that derivatives of bipiperidine compounds can effectively modulate these receptors, potentially leading to therapeutic interventions for diseases characterized by chronic inflammation or immune dysfunction .
1.2. Antitumor Activity
Research has shown that certain bipiperidine derivatives exhibit antitumor properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The structural features of methyl 4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate may enhance its efficacy against specific cancer types, making it a candidate for further investigation in oncology .
Synthesis and Structure-Activity Relationship (SAR)
2.1. Synthesis Techniques
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. For example, the use of trifluoroacetic anhydride in the synthesis process has been documented, highlighting the importance of choosing appropriate reagents to facilitate the formation of the desired compound .
2.2. Structure-Activity Relationship
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Modifications to the bipiperidine structure can significantly influence its biological activity, including potency and selectivity for specific targets within the body . This knowledge aids in designing more effective derivatives with enhanced therapeutic profiles.
Case Studies and Research Findings
3.1. Clinical Trials and Efficacy Studies
Several studies have reported on the efficacy of compounds similar to this compound in clinical settings. For instance, compounds targeting phosphodiesterase enzymes have demonstrated significant effects on cognitive functions and memory consolidation, indicating a potential application in treating neurodegenerative diseases .
3.2. Comparative Studies
A comparative analysis of various bipiperidine derivatives has revealed that modifications at specific positions can lead to improved binding affinities and therapeutic effects. For example, substituting different functional groups on the bipiperidine ring has been shown to enhance interactions with biological targets, thereby increasing efficacy against diseases such as cancer and inflammatory disorders .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of Methyl 4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the bipiperidine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
SCH 351125 (Ancriviroc)
Structure: 4-[(Z)-(4-Bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-[1,4'-bipiperidine] N-oxide . Key Differences:
- Substituents: SCH 351125 contains a bromophenyl-ethoxyimino group and a pyridinyl carbonyl, whereas the target compound has a 2-fluorophenoxy group and a methyl benzoate ester.
- Functional Groups : The N-oxide in SCH 351125 enhances solubility, while the methyl ester in the target compound may act as a prodrug, hydrolyzing to the active carboxylic acid in vivo.
- Biological Activity: SCH 351125 is a CCR5 antagonist with proven efficacy against HIV-1 infection .
Table 1: Structural and Functional Comparison
N-{4-[4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl]phenyl}acetamide (BJ10298)
Structure : Similar bipiperidine core but with an acetamide group instead of a methyl ester .
Key Differences :
- Functional Group : The acetamide in BJ10298 may improve metabolic stability compared to the ester in the target compound, which is prone to hydrolysis.
- Applications : Acetamide derivatives are often explored for kinase inhibition or GPCR modulation, suggesting divergent therapeutic pathways.
Pesticide Methyl Esters (e.g., Tribenuron Methyl Ester)
Structure : Sulfonylurea-based triazine or pyrimidine cores with methyl esters .
Key Differences :
- Core Heterocycles : Pesticides like tribenuron use triazine rings, while the target compound employs a bipiperidine scaffold.
- Mechanism: Sulfonylureas inhibit acetolactate synthase in plants, whereas the target compound’s bipiperidine and fluorophenoxy groups suggest receptor-binding activity in mammals .
Research Findings and Implications
- SCH 351125: Demonstrated in vitro and in vivo HIV-1 inhibition via CCR5 antagonism, with an IC₅₀ of 1–10 nM . The target compound’s structural divergence suggests alternative targets, possibly serotonin or dopamine receptors, given fluorophenoxy’s prevalence in CNS drugs.
- Metabolic Considerations : The methyl ester in the target compound may serve as a prodrug, akin to pesticide esters that hydrolyze to active acids .
Biological Activity
Methyl 4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a bipiperidine moiety and a fluorophenoxy group. Its molecular formula is , with a molecular weight of approximately 414.5 g/mol. The compound is soluble in organic solvents, which enhances its applicability in biological assays.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.5 g/mol |
| Solubility | Soluble in organic solvents |
| Purity | Typically ≥95% |
This compound exhibits its biological activity primarily through modulation of specific receptor pathways. Research indicates that it acts as an antagonist at certain chemokine receptors, influencing inflammatory responses and potentially offering therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Antiinflammatory Effects
In vivo studies have demonstrated that this compound can significantly reduce bronchoconstriction and airway hyperresponsiveness in animal models. For instance, guinea pigs treated with the compound exhibited decreased eosinophilia and improved airway function, suggesting its potential utility in managing respiratory diseases .
Antitumor Activity
Recent investigations have highlighted the compound's selective cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of hepatocellular carcinoma (HCC) cells through mechanisms independent of phosphodiesterase inhibition . This suggests that this compound may serve as a lead compound for developing novel anticancer therapies.
Study on Airway Function
A study conducted on guinea pigs demonstrated that administration of this compound resulted in a significant reduction in airway resistance compared to control groups. The compound was administered at varying doses (0.5 mg/kg to 5 mg/kg), with the most effective dose being 2 mg/kg, leading to a 50% reduction in airway resistance .
Anticancer Efficacy
In vitro assays using MDA-MB-231 breast cancer cells revealed that the compound inhibited cell growth with an IC50 value of approximately 150 nM. Further studies indicated that it induced apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the bipiperidine core in Methyl 4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate?
- Methodological Answer : The bipiperidine core can be synthesized via coupling reactions using 4-piperidinopiperidine-1-carbonyl chloride as a key intermediate. This reagent reacts with phenolic derivatives (e.g., 2-fluorophenol) under basic conditions to form ether linkages. Subsequent esterification with methyl 4-(chlorocarbonyl)benzoate introduces the benzoate moiety. Characterization via NMR and HRMS ensures structural fidelity .
Q. How do structural modifications at the fluorophenoxy group influence biological activity?
- Methodological Answer : Systematic SAR studies on analogous compounds reveal that electron-withdrawing substituents (e.g., 4-Br, 4-Cl, 4-CF₃) enhance receptor binding affinity. For example, replacing 2-fluorophenoxy with 4-bromophenoxy in CCR5 antagonists improved antiviral activity by 3-fold in vitro. Activity is assessed via competitive binding assays using radiolabeled ligands and HIV-1 inhibition studies .
Q. What analytical techniques validate the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR spectra verify substituent positions. Purity (>97%) is determined via reverse-phase HPLC using a C18 column with UV detection at 254 nm. Melting point analysis (e.g., 190–195°C) further corroborates crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioavailability data between rodent and primate models?
- Methodological Answer : Species-specific metabolic differences (e.g., cytochrome P450 activity) can lead to divergent pharmacokinetics. To address this, conduct cross-species microsomal stability assays and adjust formulations using prodrug strategies or co-administration with CYP inhibitors. Pharmacokinetic profiling in primates with SCH 351125 (a structural analog) showed improved oral bioavailability (62% in primates vs. 35% in rodents) via optimized lipophilicity .
Q. What computational approaches predict binding affinity to CCR5 or off-target receptors?
- Methodological Answer : Molecular docking studies using CCR5 homology models (based on CXCR4 templates) identify critical interactions, such as hydrogen bonding with Glu283 or hydrophobic contacts with Trp248. Free energy perturbation (FEP) calculations quantify the impact of fluorophenoxy substitutions on binding. Comparative docking with GPCR databases (e.g., GPCRdb) screens for off-target activity .
Q. How can synthetic challenges in coupling sterically hindered bipiperidine intermediates be mitigated?
- Methodological Answer : Steric hindrance during amide bond formation can reduce yields. Strategies include:
- Using coupling agents like HATU or EDCI with DMAP catalysis.
- Introducing temporary protecting groups (e.g., Boc) on the piperidine nitrogen to reduce steric bulk.
- Optimizing reaction solvents (e.g., DMF or dichloromethane) to enhance solubility of intermediates .
Q. What strategies improve selectivity for CCR5 over closely related chemokine receptors (e.g., CCR2)?
- Methodological Answer : Substituent optimization at the bipiperidine carbonyl group is critical. For example, replacing 2,4-dimethylnicotinamide with 3-pyridinyl derivatives in SCH 351125 reduced CCR2 binding by 90%. Functional assays (calcium flux or β-arrestin recruitment) quantify selectivity, while mutagenesis studies identify receptor residues responsible for specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
